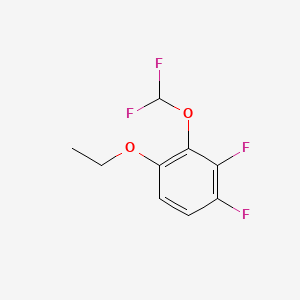
1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol This compound is characterized by the presence of both difluoromethoxy and ethoxy groups attached to a benzene ring, making it a fluorinated aromatic ether
Preparation Methods
Nucleophilic Aromatic Substitution (S_NAr): This method involves the substitution of a leaving group (e.g., halide) on the benzene ring with a nucleophile such as difluoromethoxy or ethoxy groups under basic conditions.
Electrophilic Aromatic Substitution (EAS): Fluorination of the benzene ring can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production: Large-scale production may involve optimized reaction conditions, catalysts, and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them useful in drug discovery and development.
Medicine: The compound’s unique structure may contribute to the design of novel therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved pharmacological effects. The difluoromethoxy and ethoxy groups may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body .
Comparison with Similar Compounds
1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene can be compared with other fluorinated aromatic ethers, such as:
1,2-Difluoro-4-methoxybenzene: Lacks the ethoxy group, resulting in different chemical and physical properties.
1,2-Difluoro-3-methoxy-4-ethoxybenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity and applications.
1,2,4-Trifluoro-3-ethoxybenzene:
The unique combination of difluoromethoxy and ethoxy groups in this compound distinguishes it from these similar compounds, providing specific advantages in terms of reactivity, stability, and application potential.
Properties
Molecular Formula |
C9H8F4O2 |
|---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1-ethoxy-3,4-difluorobenzene |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-6-4-3-5(10)7(11)8(6)15-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
QFDFLPYNKLSTNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


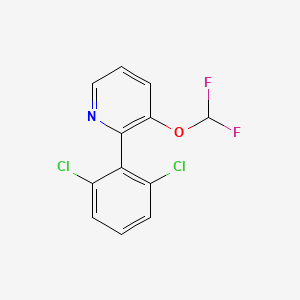


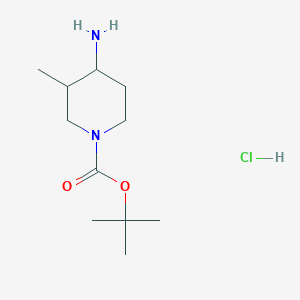
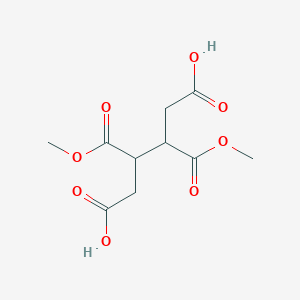
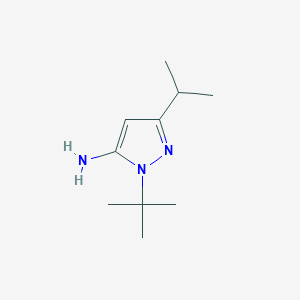
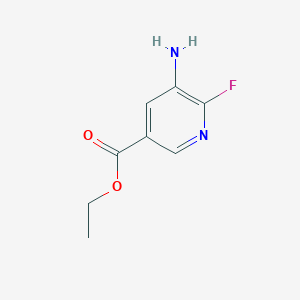
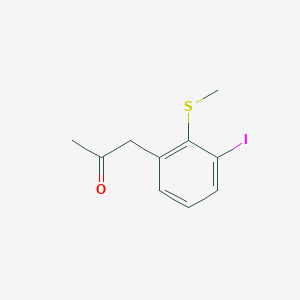
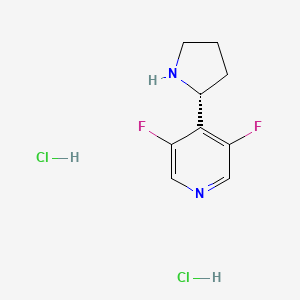
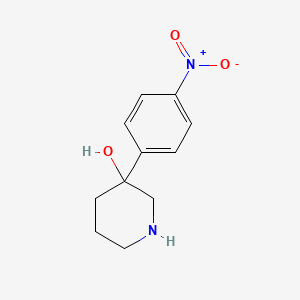
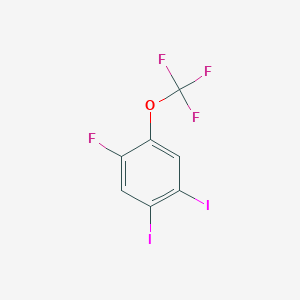

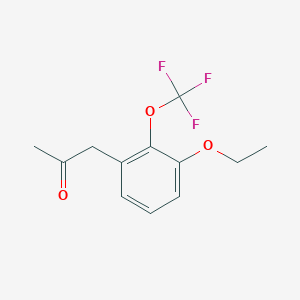
![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B14037088.png)
